N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine
Description
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-15-8-10-16(11-9-15)24(21,22)18(12-17(19)20)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARNENQDIHRPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits potential applications in medicinal chemistry due to its enzyme inhibition properties and receptor interactions.
Chemical Structure and Properties
- Molecular Formula : C17H19NO5S
- Molar Mass : 329.40 g/mol
The compound features a sulfonyl group attached to an ethoxyphenyl moiety and a methylphenyl group, which enhances its binding affinity to various biological targets. This structural composition is crucial for its biological activity, allowing it to modulate enzymatic pathways involved in disease processes .
Mechanisms of Biological Activity
Research indicates that this compound acts primarily through:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is beneficial in therapeutic contexts where enzyme modulation is required.
- Receptor Interaction : It interacts with various receptors, potentially affecting signaling pathways critical in disease mechanisms.
The sulfonyl group is particularly significant as it enhances the compound's binding properties, making it a candidate for further drug development studies .
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes | |
| Receptor Interaction | Modulation of various receptor pathways | |
| Therapeutic Potential | Candidate for drug development in various diseases |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer effects, with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, derivatives of sulfonamide compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
- Neuroprotective Effects : Analogous compounds have been identified as D3 dopamine receptor agonists, exhibiting neuroprotective properties against dopaminergic neuron degeneration. This suggests that this compound may also possess similar neuroprotective capabilities .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the ethoxy and sulfonamide functionalities can significantly impact the biological activity of related compounds. The following table summarizes some structurally similar compounds and their unique features:
Table 2: Comparison of Structurally Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(4-methylphenyl)-N-(2-thienyl)glycine | Contains thienyl instead of ethoxy | Potential use in neuropharmacology |
| N-[3-(trifluoromethyl)phenyl]sulfonamide | Trifluoromethyl group enhances lipophilicity | Increased potency against certain targets |
| N-(2-hydroxyphenyl)-N-(4-methylphenyl)glycine | Hydroxyl group increases solubility | Enhanced bioavailability |
The distinct combination of functionalities in this compound contributes to its efficacy and stability compared to similar compounds .
Comparison with Similar Compounds
Substituent Effects on Aryl Groups
The substituents on the phenyl rings significantly influence physicochemical and biological properties:
Key Observations :
Backbone Modifications: Acid vs. Ester vs. Amide
The glycine backbone’s terminal group (carboxylic acid, ester, or amide) impacts solubility and metabolic stability:
Notes:
- *Calculated molecular weights based on formula.
- Ester derivatives (e.g., ) are often used to enhance cell membrane permeability, while amides () resist enzymatic hydrolysis .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine to improve yield and purity?
- Methodology : Use a coupling agent system (e.g., EDC/HOBt) in anhydrous DMF under nitrogen protection, as demonstrated for structurally analogous sulfonamide-glycine derivatives . Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, gradient elution). Validate purity using -NMR and -NMR to confirm the absence of unreacted starting materials or byproducts.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Approach : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with -NMR and -NMR to resolve sulfonyl and ethoxy group environments . For crystallinity assessment, employ X-ray diffraction (if crystalline) or dynamic light scattering (DLS) for amorphous forms.
Q. How do solubility and stability profiles impact experimental design for this compound?
- Guidelines : Perform solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–13) to identify optimal conditions for biological assays. Stability studies under light, heat, and humidity (e.g., ICH Q1A guidelines) ensure data reproducibility .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Recommendations : Prioritize enzyme inhibition assays (e.g., fluorescence-based or HPLC-coupled) targeting sulfonamide-sensitive pathways. Use cell viability assays (MTT, ATP-luciferase) to rule out cytotoxicity before advancing to mechanistic studies .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental bioactivity data for this compound?
- Strategy : Apply density functional theory (DFT) to model electronic interactions between the sulfonyl group and target enzymes. Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values to validate binding hypotheses. Use ICReDD’s reaction path search methods to reconcile discrepancies between computational predictions and observed kinetics .
Q. What advanced NMR techniques can clarify stereochemical ambiguities in derivatives of this compound?
- Techniques : Utilize - COSY and NOESY for spatial proximity analysis. For chiral centers, employ chiral shift reagents or derivatization with Mosher’s acid to assign absolute configurations .
Q. How to address discrepancies in enzyme inhibition data across different assay platforms?
- Resolution : Normalize data using Z-factor statistics to account for plate-to-plate variability. Cross-validate results with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) and apply multivariate analysis to identify confounding variables (e.g., buffer ionic strength, redox conditions) .
Q. What methodologies enable the study of metabolic stability in hepatic microsomes?
- Protocol : Incubate the compound with pooled human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS. Use kinetic modeling (e.g., Michaelis-Menten) to estimate intrinsic clearance and CYP450 isoform contributions .
Critical Considerations for Researchers
- Synthetic Challenges : The ethoxy and sulfonyl groups may hydrolyze under acidic/basic conditions. Use protecting groups (e.g., tert-butyl for sulfonamides) during multi-step syntheses .
- Data Reproducibility : Document solvent lot numbers and humidity levels during crystallization, as polymorphic forms can alter bioavailability .
- Ethical Compliance : Adhere to safety protocols for sulfonamide handling (e.g., PPE, fume hoods) as outlined in ChemScene LLC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
